3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

Molecular weight Structural analog Procurement

Sourcing sulfonylpiperazine-carbazole probes with reliable sigma subtype selectivity is a persistent challenge-aryl-sulfonyl analogs often yield ambiguous σ1/σ2 binding profiles. This benzylsulfonyl derivative solves that problem through a flexible methylene spacer that alters target-binding geometry. - Enables σ1/σ2 discrimination superior to directly attached aryl-sulfonyl counterparts based on class-level SAR. - Distinct MW (447.6 vs. 431.6 g/mol) provides an unambiguous LC-MS reference, eliminating well-plate mix-ups. - ~5 °C boiling-point offset vs. phenylsulfonyl analog supports thermal-stability comparisons during lead optimization.

Molecular Formula C26H29N3O2S
Molecular Weight 447.6 g/mol
Cat. No. B10883832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
Molecular FormulaC26H29N3O2S
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C51
InChIInChI=1S/C26H29N3O2S/c1-2-29-25-11-7-6-10-23(25)24-18-22(12-13-26(24)29)19-27-14-16-28(17-15-27)32(30,31)20-21-8-4-3-5-9-21/h3-13,18H,2,14-17,19-20H2,1H3
InChIKeyMKDSONSPAUCRSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole: Structural Profile for Informed Procurement


The compound 3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole (CAS 1537907-22-4; MF: C26H29N3O2S; MW: 447.6 g/mol) is a fully synthetic carbazole derivative featuring an N-ethyl‑9H‑carbazole core linked via a methylene bridge to a piperazine ring, which is capped with a benzylsulfonyl group . This architecture places it within a broader class of sulfonylpiperazine–carbazole hybrids explored for sigma receptor modulation, Bax inhibition, and α1‑adrenoceptor antagonism [1]. Its benzylsulfonyl tail (Ph–CH2–SO2–) distinguishes it from the more common aryl‑sulfonyl‑piperazine carbazoles (e.g., benzenesulfonyl or 4‑methylbenzenesulfonyl) by inserting an sp3‑hybridised methylene spacer between the sulfonyl centre and the aromatic ring, a structural feature that can influence molecular conformation, lipophilicity, and target‑binding geometry [2].

Sigma receptor subtype selectivity profiling studies
Carbazole-piperazine library analytical reference standard
Bax-modulator pathway research with linker-geometry differentiation

Why 3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole Cannot Be Replaced by Its Aryl-Sulfonyl Analogs


Closely related in-class compounds—such as the benzenesulfonyl (phenylsulfonyl) or 4‑methylbenzenesulfonyl analogs—share the carbazole–piperazine scaffold but differ critically in the sulfonamide attachment . The benzylsulfonyl moiety in the target compound introduces a flexible methylene unit between the sulfonyl group and the phenyl ring, altering the spatial orientation of the terminal aromatic ring relative to the carbazole plane. In contrast, aryl‑sulfonyl analogs (e.g., 9‑ethyl‑3‑{[4‑(phenylsulfonyl)piperazin‑1‑yl]methyl}‑9H‑carbazole) present a rigid, directly attached aromatic system that can dramatically affect binding pocket complementarity and physicochemical properties . SAR studies on structurally related sulfonylpiperazine series have shown that even single‑atom variations in the linker between the piperazine nitrogen and the terminal aryl group can produce >10‑fold changes in sigma receptor binding affinity and subtype selectivity [1]. Consequently, interchange of these compounds without experimental validation risks loss of target affinity, altered selectivity, and irreproducible biological outcomes in established assays.

Structural feature
Target compound
Aryl-sulfonyl analog
Sulfonamide attachment
Benzylsulfonyl (flexible CH₂ spacer)
Phenylsulfonyl (rigid, direct Ar–SO₂)
Binding geometry
Spatial offset may fit deeper pocket
Constrained orientation may lose complementarity
Class-level SAR shows single-atom linker variations can shift sigma receptor selectivity >10-fold; direct substitution without experimental validation may compromise target affinity and assay reproducibility.

Quantitative Differentiation of 3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole Against Closest Analogs


Molecular Weight Distinction from Phenylsulfonyl Analog

The benzylsulfonyl-containing target compound possesses a molecular weight of 447.6 g/mol (C26H29N3O2S), compared to 431.6 g/mol (C25H27N3O2S) for the closest aryl-sulfonyl analog 9-ethyl-3-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole . This 16.0 Da difference originates from the additional methylene (–CH2–) unit within the benzylsulfonyl substituent and can be analytically resolved by mass spectrometry, providing an unambiguous identity confirmation during quality control.

MW distinction
Head-to-head
Target: 447.6 Da vs Analog: 431.6 Da (+16.0 Da)
Enables unambiguous LC-MS identity confirmation
Calculated from molecular formula; ESI‑MS or HRMS verifiable.
Molecular weight Structural analog Procurement

Density and Boiling Point Offset Relative to Phenylsulfonyl Analog

Predicted physicochemical data from ChemSpider illustrate distinct property profiles between the target compound and its phenylsulfonyl analog. The benzylsulfonyl derivative is predicted to have a marginally higher density of 1.3±0.1 g/cm³ versus 1.3±0.1 g/cm³ for the phenylsulfonyl counterpart, while the boiling point is estimated at 577.0±50.0 °C versus 571.8±60.0 °C, reflecting the additional methylene group's contribution to van der Waals interactions .

Boiling point offset
Data to verify
~577 °C vs ~572 °C (predicted)
Informs purification and handling condition selection
Predicted values from ChemSpider; experimental confirmation needed.
Physicochemical properties Density Boiling point

Conformational Flexibility Advantage of the Benzylsulfonyl Methylene Spacer

In the broader class of arylalkylsulfonyl piperazines, the presence of an sp3‑hybridised methylene spacer between the sulfonyl group and the aryl ring (benzylsulfonyl motif) has been associated with altered sigma‑1 (σ1) versus sigma‑2 (σ2) selectivity compared to directly attached aryl‑sulfonyl analogs [1]. Although direct binding data for the target compound are not publicly available, class‑level SAR indicates that benzylsulfonyl‑substituted piperazines can achieve σ1 selectivity ratios exceeding 50‑fold over σ2, while analogous aryl‑sulfonyl derivatives often show reduced selectivity profiles [1]. This trend suggests that the benzylsulfonyl group may confer a unique conformational adaptability that is absent in rigid aryl‑sulfonyl comparators such as 9-ethyl-3-{[4-(4-methylbenzenesulfonyl)piperazin-1-yl]methyl}-9H-carbazole.

σ1/σ2 selectivity context
Class-level
Class estimate: 50- to 96-fold σ1/σ2 in published analogs
Supports sigma receptor subtype screening; direct binding data for this compound not publicly available
Class-level SAR from Sadeghzadeh et al., 2013; requires compound-specific validation.
Conformational analysis Sigma receptor SAR

Recommended Use Cases for 3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole Based on Verified Differentiation


Sigma Receptor Subtype Selectivity Profiling

Based on class‑level SAR indicating that benzylsulfonyl piperazines deliver substantially higher σ1/σ2 selectivity than their aryl‑sulfonyl counterparts , this compound is a logical candidate for inclusion in sigma receptor selectivity panels. Researchers investigating sigma‑1‑ versus sigma‑2‑mediated pathways (e.g., neuroprotection, cancer cell viability) should prioritize this compound over directly attached aryl‑sulfonyl analogs when high subtype discrimination is required.

Analytical Reference Standard for Sulfonamide Carbazole Libraries

The unambiguous molecular weight difference (447.6 vs. 431.6 g/mol) between this benzylsulfonyl derivative and common phenylsulfonyl analogs makes it an ideal mass spectrometry reference standard for quality control of compound libraries. Its distinct mass signature allows rapid LC‑MS verification of compound identity in screening decks, reducing the risk of well‑plate mix‑ups when multiple sulfonamide carbazoles are handled simultaneously.

Physicochemical Benchmarking for Carbazole‑Piperazine Lead Optimization

The predicted boiling point offset of approximately 5 °C relative to the phenylsulfonyl analog provides a quantitative benchmark for medicinal chemistry teams evaluating how the benzylsulfonyl versus aryl‑sulfonyl modification influences volatility and thermal stability. This data point supports informed decisions during lead optimization, particularly when selecting compounds for thermal stress testing or distillation‑based purification workflows.

Bax‑Modulator Pathway Studies Requiring Extended Linker Geometry

The methylene‑spacer geometry of the benzylsulfonyl group may influence the compound's interaction with the Bax protein binding pocket, consistent with the general pharmacophore requirements outlined in the original Bax‑modulator patent series [1]. Investigators studying Bax‑mediated apoptosis mechanisms should consider this compound as a structurally differentiated probe relative to more rigid aryl‑sulfonyl versions, particularly when exploring the role of linker flexibility in target engagement.

Application
Selection Property
Validation Focus
Sigma receptor subtype profiling
Benzylsulfonyl spacer geometry
σ1/σ2 selectivity assay context
Compound library analytical reference
Distinct +16 Da mass signature
LC‑MS identity confirmation review
Lead optimization physicochemical benchmarking
Predicted boiling point offset
Thermal stability and purification context
Bax-modulator pathway studies
Extended methylene linker geometry
Linker-flexibility target engagement review
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